molecular formula C20H17BrN6O3S B11271078 4-bromo-N-{3-[1-(3,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide

4-bromo-N-{3-[1-(3,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide

Cat. No.: B11271078
M. Wt: 501.4 g/mol
InChI Key: VSVXEUQUBOVIJJ-UHFFFAOYSA-N
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Description

4-bromo-N-{3-[1-(3,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide is a synthetic compound designed for its potential biological activities.

Preparation Methods

The synthesis of 4-bromo-N-{3-[1-(3,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide involves multiple stepsThe reaction conditions often include the use of specific catalysts and solvents to facilitate the desired transformations .

Industrial production methods for such compounds are generally optimized for scalability and cost-effectiveness. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield.

Chemical Reactions Analysis

4-bromo-N-{3-[1-(3,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon for hydrogenation reactions .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-bromo-N-{3-[1-(3,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide involves the inhibition of FGFR1. This receptor is a key regulator in cellular signaling related to cell proliferation, survival, differentiation, migration, and angiogenesis. The compound binds to FGFR1, preventing its activation and subsequent downstream signaling pathways, including the MAPK and PLCγ pathways .

Comparison with Similar Compounds

Similar compounds include other FGFR1 inhibitors, such as:

    4-bromo-N-(3,5-dimethoxyphenyl)benzamide: Another FGFR1 inhibitor with a slightly different structure.

    N-{3-[1-(3,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide: A compound with a similar core structure but lacking the bromine atom.

The uniqueness of 4-bromo-N-{3-[1-(3,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide lies in its specific substitution pattern, which enhances its binding affinity and selectivity for FGFR1 .

Properties

Molecular Formula

C20H17BrN6O3S

Molecular Weight

501.4 g/mol

IUPAC Name

4-bromo-N-[3-[1-(3,5-dimethoxyphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]benzamide

InChI

InChI=1S/C20H17BrN6O3S/c1-11-17(24-26-27(11)14-8-15(29-2)10-16(9-14)30-3)18-22-20(31-25-18)23-19(28)12-4-6-13(21)7-5-12/h4-10H,1-3H3,(H,22,23,25,28)

InChI Key

VSVXEUQUBOVIJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NN1C2=CC(=CC(=C2)OC)OC)C3=NSC(=N3)NC(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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